molecular formula C21H20N4O3S B2459657 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate CAS No. 402954-38-5

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate

Cat. No.: B2459657
CAS No.: 402954-38-5
M. Wt: 408.48
InChI Key: KBFQKQSSPXIXRH-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a butanamido substituent at position 2, dicyano groups at positions 3 and 5, and a sulfanyl (-SH) moiety at position 4. Its structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination polymers) due to the electron-withdrawing cyano groups and sulfur-based reactivity .

Properties

IUPAC Name

[4-[2-(butanoylamino)-3,5-dicyano-6-sulfanylidene-1H-pyridin-4-yl]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-5-17(26)24-20-15(11-22)19(16(12-23)21(29)25-20)13-7-9-14(10-8-13)28-18(27)6-4-2/h7-10H,3-6H2,1-2H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFQKQSSPXIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC(=O)CCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the butyramido, dicyano, and mercapto groups. The final step involves the esterification of the phenyl group with butyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The dicyano groups can be reduced to amines.

    Substitution: The butyramido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the dicyano groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups
4-(2-Butanamido-3,5-Dicyano-6-Sulfanylpyridin-4-yl)Phenyl Butanoate (Target) C₂₄H₂₂N₅O₃S 484.53 g/mol Butanamido, Dicyano, Sulfanyl, Phenyl Butanoate Amide, Ester, Nitrile, Thiol
(E)-4-(Phenyldiazenyl)phenyl 4-((4-Ethynylphenyl)amino)-4-oxobutanoate (L2) C₂₄H₁₈N₂O₃ 406.41 g/mol Phenyldiazenyl, Ethynyl, Butanoate Azo, Alkyne, Ester
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 g/mol Dioxoisoindolinyl, Sulfamoyl, Pyridinyl Amide, Sulfonamide, Lactam

Key Observations :

  • The target compound uniquely combines dicyano and sulfanyl groups, enhancing electron-deficient character and redox activity compared to L2’s azo-alkyne system .
  • Unlike the sulfamoyl group in the pentanamide analog , the target’s sulfanyl moiety offers nucleophilic reactivity (e.g., disulfide bond formation or metal coordination).

Biological Activity

The compound 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate is a synthetic derivative that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 364.45 g/mol. Its structure features a butanamide group linked to a pyridine ring with dicyano and sulfanyl substituents, contributing to its unique biological profile.

Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and apoptosis. Specifically, the following mechanisms are hypothesized:

  • Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, disrupting normal cellular division .
  • Microtubule Disruption : These compounds may bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
  • Angiogenesis Inhibition : Studies have demonstrated that related analogs can inhibit angiogenesis in vivo, which is crucial for tumor growth and metastasis .

Biological Activity

The biological activity of This compound has been evaluated through various assays:

Antiproliferative Activity

In vitro studies have assessed the compound's antiproliferative effects against multiple cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)0.5Cell cycle arrest at G2/M phase
M21 (Melanoma)0.3Microtubule destabilization
MCF7 (Breast)0.4Induction of apoptosis

Table 1: Antiproliferative activity of the compound against various cancer cell lines.

Case Studies

  • Study on HT-29 Cells : The compound was found to induce significant growth inhibition at concentrations as low as 0.5 µM, suggesting potent antitumor activity.
  • M21 Melanoma Model : In vivo experiments using chick chorioallantoic membrane assays demonstrated that the compound effectively reduced tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A-4 .

Toxicity Profile

While the compound exhibits promising anticancer properties, its toxicity must also be evaluated. Preliminary toxicity assessments indicate low cytotoxicity on non-cancerous cells at therapeutic concentrations, which is crucial for its potential application in clinical settings.

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